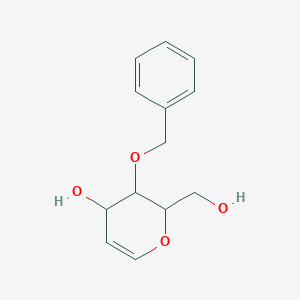![molecular formula C22H29BrO3 B12288654 16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxy group attached to a spiro[1,3-dioxolane] ring system fused with a cyclopenta[a]phenanthrene core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] involves multiple steps, including the formation of the spiro[1,3-dioxolane] ring and the introduction of the bromine, ethyl, and methoxy groups. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the formation of the spiro ring through a cyclization reaction. The bromine atom is introduced via a bromination reaction, while the ethyl and methoxy groups are added through alkylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-13-ethyl-3-methoxy-6,7,11,12,13,16-hexahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolane]
- 2-(2-Bromoethyl)-1,3-dioxolane
- 17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro phenanthrene-3,2’-dioxolane
Uniqueness
The uniqueness of 16’-bromo-13’-ethyl-3’-methoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] lies in its specific combination of functional groups and its spiro structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H29BrO3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H29BrO3/c1-3-21-9-8-17-16-7-5-15(24-2)12-14(16)4-6-18(17)19(21)13-20(23)22(21)25-10-11-26-22/h5,7,12,17-20H,3-4,6,8-11,13H2,1-2H3 |
InChI Key |
MQOHIXXVTXBYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C(C1CC(C24OCCO4)Br)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


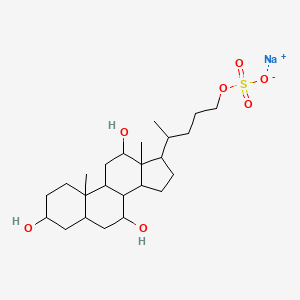
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
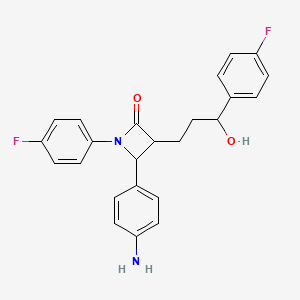
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

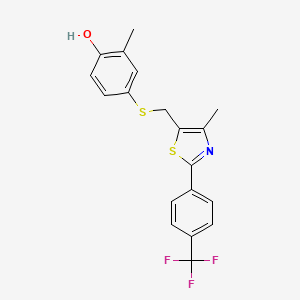
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
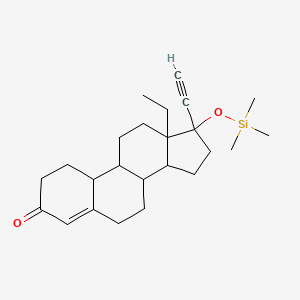
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)
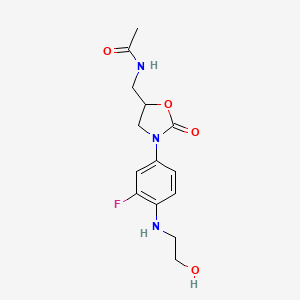
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)

